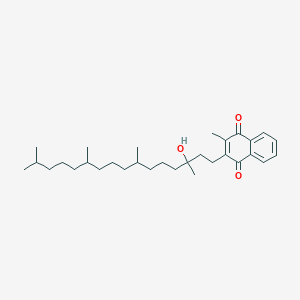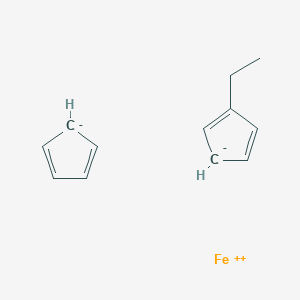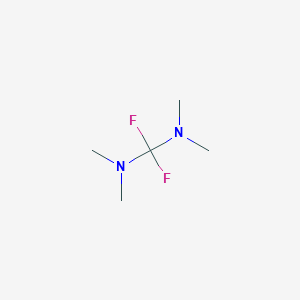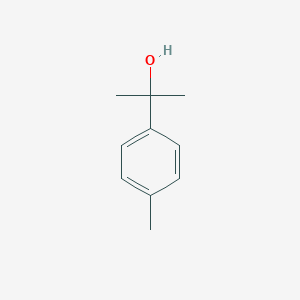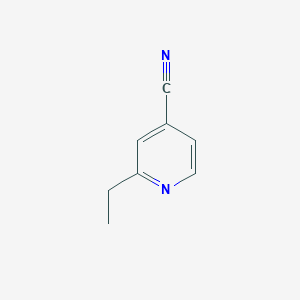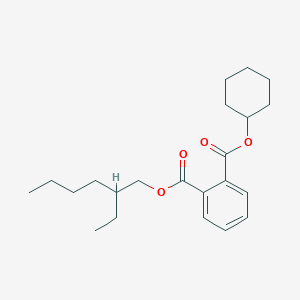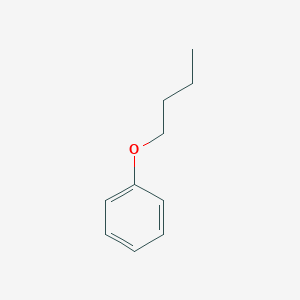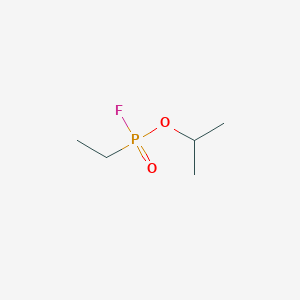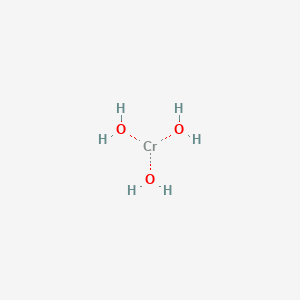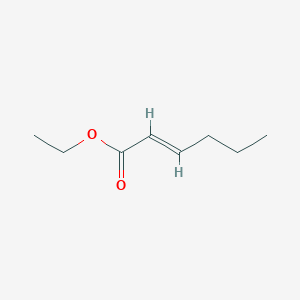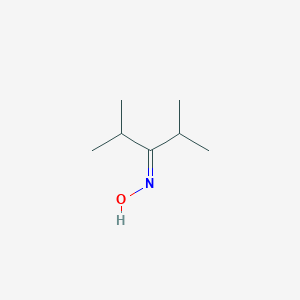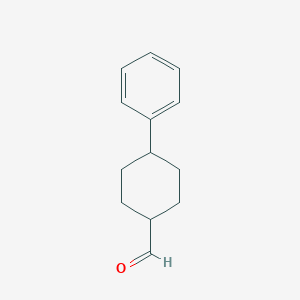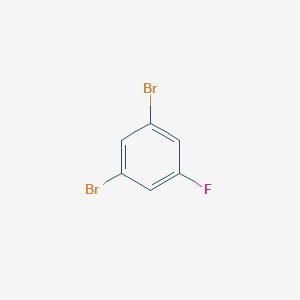
Antimony(V) sulfide
Übersicht
Beschreibung
Antimony(V) sulfide, also known as antimony pentasulfide, is an inorganic compound of antimony and sulfur . It is a nonstoichiometric compound with a variable composition and its structure is unknown . The linear formula of Antimony(V) sulfide is Sb2S5 .
Synthesis Analysis
Antimony(V) sulfide nanoparticles can be synthesized biologically by microorganisms. In one study, an antimony-transforming bacterium was isolated from the Caspian Sea in northern Iran and used for intracellular biosynthesis of antimony sulfide nanoparticles .Molecular Structure Analysis
The molecular formula of Antimony(V) sulfide is S3Sb2 . The number of electrons in each of antimony’s shells is 2, 8, 18, 18, 5 and its electron configuration is [Kr] 4d 10 5s 2 5p 3 .Chemical Reactions Analysis
Antimony(V) sulfide reacts with hydrogen sulfide in 0.4 M hydrochloric acid to form an orange solid . When antimony trisulfide is melted with iron at approximately 600°C, it yields elementary antimony .Physical And Chemical Properties Analysis
Antimony(V) sulfide has a high theoretical specific capacity, good thermal stability, simple preparation, and low price . It is environmentally secure and its constituent elements (Sb and S) are abundant and inexpensive .Wissenschaftliche Forschungsanwendungen
High-Performance Sodium-Ion Batteries
- Application Summary: Sb2S3-based nanomaterials have become a research focus for high-performance sodium-ion batteries (SIBs) due to their high theoretical specific capacity, good thermal stability, simple preparation, and low price .
- Methods of Application: The research progress of Sb2S3-based nanomaterials in the SIB field includes Sb2S3, Sb2S3/carbon composites, Sb2S3/graphene composites, and Sb2S3/MxSy composites .
- Results or Outcomes: SIBs have attracted extensive attention as potential alternatives to lithium-ion batteries (LIBs) due to the abundance, even distribution, low cost, and environmentally friendly nature of sodium .
Solar Cells
- Application Summary: Sb2S3 has excellent stability and a suitable bandgap for top cell materials in tandem solar cells .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Optoelectronics Devices
- Application Summary: Sb2S3 sulfide nanomaterials have many applications in optoelectronics devices .
- Methods of Application: Various methods have been used to synthesize Sb2S3 material, including spray, vacuum evaporation, pyrolysis aqueous chemical bath deposition (CBD), successive ionic layer adsorption and reaction (SILAR), and electrodeposition .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Nuclear Industry
- Application Summary: Antimony and its compounds, including Sb2S3, have become widely used in the nuclear industry .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Semiconductors
- Application Summary: Sb2S3 is used in the field of semiconductors .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Catalysis
- Application Summary: Sb2S3 is used in catalysis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Flame Retardants
- Application Summary: Antimony and its compounds, including Sb2S3, are used in the production of flame retardants .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Alloys
- Application Summary: Sb2S3 is used in the production of various alloys .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Gas Sensing
Safety And Hazards
Zukünftige Richtungen
There has been increasing interest in the use of inorganic nanoparticles in different health materials or industrial products such as antimicrobials, catalysts, lubricants, and microelectronics instruments . Antimony(V) sulfide-based nanomaterials have gradually become a research focus due to their high theoretical specific capacity, good thermal stability, simple preparation, and low price .
Eigenschaften
IUPAC Name |
[bis(sulfanylidene)-λ5-stibanyl]sulfanyl-bis(sulfanylidene)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5S.2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVREKQVQREQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sb](=S)S[Sb](=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S5Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046583 | |
| Record name | Antimony(V) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-yellow odorless solid; [Merck Index] | |
| Record name | Antimony pentasulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Antimony pentasulfide | |
CAS RN |
1315-04-4 | |
| Record name | Antimony pentasulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony sulfide (Sb2S5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony(V) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diantimony pentasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



